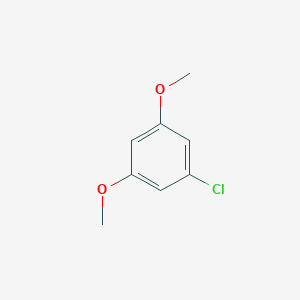

1-Chloro-3,5-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHNWJBSROXROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220784 | |

| Record name | Benzene, 1-chloro-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7051-16-3 | |

| Record name | 1-Chloro-3,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7051-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007051163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3,5-dimethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethoxychlorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA9MV2ME3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Chloro-3,5-dimethoxybenzene physical properties and data

An In-depth Technical Guide to 1-Chloro-3,5-dimethoxybenzene

This technical guide provides a comprehensive overview of the physical properties, spectral data, and relevant experimental methodologies for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Descriptors

This compound, also known as 5-Chlororesorcinol dimethyl ether, is an aromatic organic compound.[1][2] It serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[3][4][5][6] |

| CAS Number | 7051-16-3[2][3][4][5][6] |

| Molecular Formula | C₈H₉ClO₂[1][2][3][4][5][7] |

| Molecular Weight | 172.61 g/mol [2][7] |

| Canonical SMILES | COC1=CC(=CC(=C1)Cl)OC[1][3][4] |

| InChI Key | WQHNWJBSROXROL-UHFFFAOYSA-N[3][4][5][6] |

| Synonyms | 5-Chloro-1,3-dimethoxybenzene, 5-Chlororesorcinol dimethyl ether, 3,5-Dimethoxychlorobenzene[1][2][4][5] |

Physical and Chemical Properties

The compound typically appears as a white to yellow or pale cream crystalline powder or solid.[1][2][3][8]

| Property | Value |

| Melting Point | 31.0 - 38.0 °C[2][3][9] |

| Boiling Point | 234 - 260 °C at 760 mmHg[1][5][7] |

| Density | 1.155 - 1.2 g/cm³[1][9] |

| Flash Point | 92.7 - 112.2 °C[1][9] |

| Solubility | Soluble in Methanol[1] |

| Refractive Index | ~1.51[1][9] |

| LogP | 2.36 - 2.99[1][9] |

| Hydrogen Bond Donors | 0[1] |

| Hydrogen Bond Acceptors | 2[1] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

| Data Type | Description |

| ¹H NMR | Spectral data available.[4] |

| ¹³C NMR | Spectral data available.[10] |

| Mass Spectrometry | Spectral data available.[4] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra have been recorded.[4] |

Safety and Handling

This compound is associated with several hazard classifications.[4]

Hazard Statements:

Precautionary Measures:

-

Handling: Use in a well-ventilated area.[11][12] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][13] Do not eat, drink, or smoke when handling.[11]

-

Storage: Store in a cool, dry place with the container tightly sealed.[1][13] Keep away from strong oxidizing agents.[12]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[8][13] For eye contact, rinse cautiously with water for several minutes.[12][13] If inhaled, move the person to fresh air.[13] If swallowed, rinse mouth with water and seek medical attention.[13]

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to individual labs, generalized workflows for its synthesis and analysis can be described.

General Synthesis Workflow

The synthesis of chloro-dimethoxybenzene derivatives often involves the reaction of a dimethoxybenzene precursor with a chlorinating agent. A plausible, generalized laboratory-scale synthesis involves electrophilic chlorination of 1,3-dimethoxybenzene (B93181).

Methodology:

-

Reaction Setup: 1,3-dimethoxybenzene is dissolved in a suitable inert solvent (e.g., a chlorinated solvent) in a reaction flask equipped with a stirrer and addition funnel. The mixture is cooled in an ice bath.

-

Chlorination: A chlorinating agent (e.g., N-Chlorosuccinimide) is added portion-wise or as a solution to the cooled mixture while monitoring the internal temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any remaining chlorinating agent. The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Characterization Workflow

Following synthesis and purification, the identity and purity of the compound must be confirmed.

Methodology:

-

Purity Assessment (GC): A small sample is dissolved in a volatile solvent and injected into a Gas Chromatograph (GC). The resulting chromatogram indicates the purity level by showing the relative area of the product peak versus any impurity peaks. Purity is often expected to be ≥97%.[2][8]

-

Structural Elucidation (NMR): Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the resulting spectra provide information on the chemical environment of each proton and carbon atom.

-

Functional Group Identification (IR): Infrared (IR) spectroscopy is used to identify characteristic functional groups. The presence of C-O (ether), C-Cl, and aromatic C-H and C=C bonds can be confirmed by their characteristic absorption frequencies.

-

Molecular Weight Confirmation (MS): Mass Spectrometry (MS) is used to determine the molecular weight of the compound. The analysis will show a molecular ion peak corresponding to the mass of this compound (172.61 g/mol ), confirming its elemental composition.[4]

References

- 1. This compound|lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 1-Chloro-3 Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 8. This compound | 7051-16-3 | TCI EUROPE N.V. [tcichemicals.com]

- 9. This compound | CAS#:7051-16-3 | Chemsrc [chemsrc.com]

- 10. rsc.org [rsc.org]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. Benzene,1-chloro-3,5-dimethoxy- MSDS CasNo.7051-16-3 [lookchem.com]

An In-depth Technical Guide to 1-Chloro-3,5-dimethoxybenzene (CAS: 7051-16-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,5-dimethoxybenzene is a halogenated aromatic ether that serves as a versatile and valuable building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two methoxy (B1213986) groups on the benzene (B151609) ring, imparts specific reactivity that makes it an important intermediate in the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical and medicinal chemistry. The information presented herein is intended to support researchers and professionals in drug discovery and development in leveraging this compound for the creation of novel bioactive molecules.

Physicochemical and Spectral Data

The key physical, chemical, and spectral properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 7051-16-3 | [1][2] |

| Molecular Formula | C₈H₉ClO₂ | [1][2] |

| Molecular Weight | 172.61 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chloro-1,3-dimethoxybenzene, 5-Chlororesorcinol dimethyl ether, 3,5-Dimethoxychlorobenzene | [1] |

| Appearance | White to pale yellow or pink crystalline powder or low melting solid | [1][3] |

| Melting Point | 31.0 - 38.0 °C | [3] |

| Boiling Point | 238.2 - 239.0 °C at 760 mmHg | [1][2] |

| Density | 1.155 - 1.2 g/cm³ | [1][2] |

| Flash Point | 92.7 - 112.2 °C | [1][2] |

| Solubility | Soluble in methanol | [1] |

Table 2: Spectral Data

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR | Spectrum available (400 MHz in CDCl₃) | [4] |

| ¹³C NMR | Data available | [5] |

| Mass Spectrometry | GC-MS data available | [6] |

| Infrared (IR) | FTIR (capillary cell, melt) and ATR-IR spectra available | [6] |

Table 3: Safety and Hazard Information

| Hazard | GHS Classification | Precautionary Statements | Reference(s) |

| Pictogram | GHS07 (Irritant) | P261, P264, P280, P302+P352, P305+P351+P338 | [6][7] |

| Signal Word | Warning | [2][6] | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][8] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common approaches are the Sandmeyer reaction starting from 3,5-dimethoxyaniline (B133145) and the direct chlorination of 1,3-dimethoxybenzene.

Sandmeyer Reaction from 3,5-Dimethoxyaniline

The Sandmeyer reaction provides a reliable method for introducing a chlorine atom onto the aromatic ring via a diazonium salt intermediate.

References

- 1. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. This compound [oakwoodchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Chloro-3,5-dimethoxybenzene: Structure, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,5-dimethoxybenzene is a halogenated aromatic ether that serves as a versatile and crucial intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a chlorine atom and two methoxy (B1213986) groups on the benzene (B151609) ring, imparts specific reactivity and properties that are leveraged in the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic methodologies, and its notable application as a precursor in the synthesis of biologically active compounds, offering valuable insights for professionals engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, also known by its synonyms 5-Chloro-1,3-dimethoxybenzene and 5-Chlororesorcinol dimethyl ether, is a crystalline solid at room temperature.[1] The presence of the electron-donating methoxy groups and the electron-withdrawing chlorine atom on the aromatic ring influences its reactivity in various chemical transformations.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 7051-16-3 | [3] |

| Molecular Formula | C₈H₉ClO₂ | [2][3] |

| Molecular Weight | 172.61 g/mol | [2][3] |

| Canonical SMILES | COC1=CC(=CC(=C1)Cl)OC | [3] |

| InChI Key | WQHNWJBSROXROL-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | White to yellow or pink crystalline powder | [3] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 238.2 °C at 760 mmHg | [3] |

| Density | 1.155 g/cm³ | [3] |

| Flash Point | 92.7 °C | [3] |

| Solubility | Almost transparent in Methanol | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Experimental Protocols

Synthesis of this compound

Protocol: Electrophilic Chlorination of 1,3-dimethoxybenzene (B93181)

Materials:

-

1,3-dimethoxybenzene

-

N-Chlorosuccinimide (NCS)

-

Anhydrous diethyl ether

-

n-Butyllithium (n-BuLi)

-

Hexachloroethane (for an alternative chlorination step)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) (for elution)

Procedure:

-

Lithiation: To a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure complete lithiation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Chlorination: Cool the reaction mixture to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of N-chlorosuccinimide (1.2 equivalents) in anhydrous diethyl ether.

-

Slowly add the NCS solution to the cooled lithiated intermediate via cannula. Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

This protocol is adapted from general procedures for the ortho-lithiation and subsequent electrophilic quench of substituted aromatic ethers.[4]

Suzuki-Miyaura Cross-Coupling Reaction

This compound can be utilized as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and construct more complex biaryl structures.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

A suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos) (0.04 equivalents)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

-

Anhydrous 1,4-dioxane (B91453)

-

Water

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and potassium phosphate.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane and a small amount of water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Application in Drug Discovery: Synthesis of TMC-264 and Inhibition of the IL-4/STAT6 Signaling Pathway

A significant application of this compound in drug discovery is its role as a key building block in the regioselective synthesis of TMC-264.[3] TMC-264 is a novel, naturally occurring tricyclic polyketide with a chloro-1H-dibenzo[b,d]pyran-4,6-dione skeleton.[5][6] This compound has garnered attention for its potent and selective inhibitory activity against the activation of Signal Transducer and Activator of Transcription 6 (STAT6).[5]

The IL-4/STAT6 Signaling Pathway

The Interleukin-4 (IL-4) signaling pathway is a critical regulator of immune responses, particularly in the context of allergic inflammation and B-cell proliferation. The binding of IL-4 to its receptor (IL-4R) initiates a signaling cascade that leads to the phosphorylation and activation of STAT6. Activated STAT6 then dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes.

Caption: IL-4/STAT6 signaling pathway and its inhibition by TMC-264.

Mechanism of Action of TMC-264

TMC-264 has been shown to selectively inhibit the IL-4 signaling pathway through a dual mechanism:

-

Inhibition of STAT6 Phosphorylation: TMC-264 exhibits potent inhibitory activity against the tyrosine phosphorylation of STAT6, with an IC₅₀ value of 1.6 μM.[5] It shows significantly weaker inhibition of STAT5 phosphorylation and no inhibition of STAT1 phosphorylation, indicating its selectivity.[5]

-

Blockade of DNA Binding: TMC-264 also blocks the formation of complexes between phosphorylated STAT6 and its target DNA sequences in a dose-dependent manner.[5]

This selective inhibition of STAT6 activation makes TMC-264 and its analogs promising candidates for the development of therapeutic agents for allergic diseases such as asthma.[7] The synthesis of such potent molecules from this compound highlights its importance in medicinal chemistry and drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its utility in organic synthesis is underscored by its application in constructing complex, biologically active molecules like TMC-264. The ability of TMC-264 to selectively inhibit the IL-4/STAT6 signaling pathway provides a compelling example of how this seemingly simple starting material can contribute to the development of targeted therapeutics. For researchers and professionals in drug discovery, a thorough understanding of the properties and reactivity of this compound is essential for the rational design and synthesis of novel and effective therapeutic agents.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]

- 5. TMC-264, a novel inhibitor of STAT6 activation produced by Phoma sp. TC 1674 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TMC-264, a novel antiallergic heptaketide produced by the fungus Phoma sp. TC 1674 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-chloro-3,5-dimethoxybenzene, a key intermediate in the pharmaceutical and fine chemical industries. This document details established synthetic routes, complete with experimental protocols, and provides a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound (CAS No. 7051-16-3) is a halogenated aromatic ether that serves as a versatile building block in organic synthesis.[1][2] Its substituted benzene (B151609) ring, featuring both electron-donating methoxy (B1213986) groups and an electron-withdrawing chloro group, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Physicochemical Properties

This compound is a white to yellow or pink crystalline powder at room temperature.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO₂ | [3][4] |

| Molecular Weight | 172.61 g/mol | [3][4] |

| Melting Point | 34-36 °C | [3][4] |

| Boiling Point | 238.2 °C at 760 mmHg | [3][4] |

| Density | 1.155 g/cm³ | [3][4] |

| Appearance | White to yellow or pink crystalline powder | [3][4] |

| Solubility | Almost transparent in Methanol | [3][4] |

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are the Sandmeyer reaction starting from 3,5-dimethoxyaniline (B133145) and the direct chlorination of 1,3-dimethoxybenzene (B93181).

Synthesis via Sandmeyer Reaction of 3,5-Dimethoxyaniline

The Sandmeyer reaction provides a reliable method for the introduction of a chloro group onto the aromatic ring of 3,5-dimethoxyaniline via a diazonium salt intermediate.[5] This multi-step process involves the diazotization of the primary amine followed by a copper(I) chloride-mediated substitution.[5]

Reaction Scheme:

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol:

Step 1: Diazotization of 3,5-Dimethoxyaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-dimethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Cool the copper(I) chloride solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis via Direct Chlorination of 1,3-Dimethoxybenzene

Direct electrophilic chlorination of 1,3-dimethoxybenzene offers an alternative route. Due to the activating nature of the methoxy groups, a mild chlorinating agent such as N-chlorosuccinimide (NCS) is often employed to achieve mono-chlorination and control regioselectivity.[6][7][8]

Reaction Scheme:

Caption: Direct chlorination of 1,3-dimethoxybenzene to yield this compound.

Experimental Protocol:

-

In a round-bottom flask, dissolve 1,3-dimethoxybenzene (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or dichloromethane.

-

Add N-chlorosuccinimide (1.05 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

The structure and purity of synthesized this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The 1H and 13C NMR spectra of this compound are consistent with its proposed structure.[9]

Table 2: 1H and 13C NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H | 6.45 | t, J = 2.2 Hz | H-4 |

| 6.40 | d, J = 2.2 Hz | H-2, H-6 | |

| 3.78 | s | -OCH₃ | |

| 13C | 161.4 | s | C-3, C-5 |

| 135.2 | s | C-1 | |

| 106.8 | d | C-2, C-6 | |

| 99.8 | d | C-4 | |

| 55.6 | q | -OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope.

Expected Fragmentation Pattern:

The primary fragmentation is anticipated to involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. Another significant fragmentation pathway would be the loss of a chlorine radical.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[9]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3000 | C-H stretching (aromatic) |

| ~2950, ~2850 | C-H stretching (methyl) |

| ~1600, ~1470 | C=C stretching (aromatic) |

| ~1200 | C-O-C stretching (asymmetric) |

| ~1050 | C-O-C stretching (symmetric) |

| ~800 | C-Cl stretching |

Experimental Workflow Visualization

The overall process from synthesis to characterization can be visualized as a streamlined workflow.

References

- 1. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isca.me [isca.me]

- 7. A New Age for Chlorination - GalChimia [galchimia.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Spectroscopic Profile of 1-Chloro-3,5-dimethoxybenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 1-Chloro-3,5-dimethoxybenzene (CAS No. 7051-16-3). The document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and material science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with the experimental protocols for data acquisition.

Spectroscopic Data

The following sections provide a detailed breakdown of the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.43 | t (J = 2.2 Hz) | 1H | H-4 |

| 6.35 | d (J = 2.2 Hz) | 2H | H-2, H-6 |

| 3.77 | s | 6H | 2 x -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 161.4 | C-3, C-5 |

| 135.5 | C-1 |

| 106.8 | C-2, C-6 |

| 99.9 | C-4 |

| 55.6 | -OCH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring, C-O, and C-Cl bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2998-2838 | Medium | C-H stretch (aromatic and methyl) |

| 1595, 1578 | Strong | C=C stretch (aromatic ring) |

| 1465 | Medium | C-H bend (methyl) |

| 1205, 1157 | Strong | C-O stretch (aryl ether) |

| 830 | Strong | C-Cl stretch |

Technique: Attenuated Total Reflectance (ATR) or KBr pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows the molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 172 | 100 | [M]⁺ |

| 174 | 33 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 157 | High | [M - CH₃]⁺ |

| 129 | Moderate | [M - CH₃ - CO]⁺ |

| 116 | Moderate | [M - 2xCH₃ - Cl]⁺ |

| 99 | Moderate | [C₆H₄O]⁺ |

| 63 | Moderate | [C₅H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy of a Solid Organic Compound

Nuclear Magnetic Resonance (NMR) spectroscopy of solid samples provides detailed information about molecular structure and dynamics.

-

Sample Preparation : The solid sample of this compound is finely ground to a homogeneous powder to ensure uniform packing in the NMR rotor.[1] The powdered sample is then carefully packed into a zirconia rotor of an appropriate diameter (e.g., 4 mm).[1]

-

Instrument Setup : The experiment is performed on a solid-state NMR spectrometer.[1] The rotor is inserted into the NMR probe, which is then placed inside the magnet.

-

Data Acquisition : Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra.[2] The spinning speed is set to an appropriate rate, typically several kilohertz. A standard cross-polarization (CP) MAS pulse sequence is often used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant ¹H nuclei.[3] For ¹H NMR, high-power decoupling is applied to remove strong homonuclear dipolar couplings.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the chemical shifts are referenced to a standard compound like adamantane.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy of a Solid Organic Compound

ATR-FTIR is a convenient technique for obtaining the infrared spectrum of a solid sample with minimal preparation.

-

Instrument Preparation : The ATR accessory, equipped with a crystal (e.g., diamond or zinc selenide), is placed in the sample compartment of the FTIR spectrometer.[4] A background spectrum of the clean, empty ATR crystal is collected to subtract any atmospheric and instrument-related absorptions.[4]

-

Sample Application : A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

-

Data Acquisition : A pressure clamp is applied to ensure good contact between the sample and the ATR crystal.[5] The infrared spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) of a Chlorinated Aromatic Compound

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.[6]

-

Instrument Setup : A gas chromatograph equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column) is coupled to a mass spectrometer.[2] Helium is typically used as the carrier gas.[2]

-

Injection and Separation : A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet of the GC, where it is vaporized. The vaporized sample is carried by the carrier gas onto the column. The temperature of the GC oven is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the column's stationary phase.

-

Mass Analysis : As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Analysis : The mass spectrum for each eluting component is recorded, showing the m/z values of the molecular ion and fragment ions, along with their relative abundances.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as follows:

This guide serves as a valuable resource for the scientific community, providing essential spectroscopic data and methodologies for the characterization of this compound.

References

An In-depth Technical Guide to 1-Chloro-3,5-dimethoxybenzene: Safety, Handling, and MSDS

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Chloro-3,5-dimethoxybenzene. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound.

Chemical Identification and Properties

This compound is an aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure features a benzene (B151609) ring substituted with one chlorine atom and two methoxy (B1213986) groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| Synonyms | 5-Chloro-1,3-dimethoxybenzene, 5-Chlororesorcinol dimethyl ether, 3,5-Dimethoxychlorobenzene[1][2][4] |

| CAS Number | 7051-16-3[1][2][3][4] |

| Molecular Formula | C8H9ClO2[1][2][3][4] |

| Molecular Weight | 172.61 g/mol [1][2] |

| InChI Key | WQHNWJBSROXROL-UHFFFAOYSA-N[3] |

| SMILES | COC1=CC(OC)=CC(Cl)=C1[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to yellow or pale cream to brown crystals, powder, or fused solid.[1][3][4] |

| Melting Point | 31.0 - 38.0 °C[1][3] |

| Boiling Point | 238.2 °C at 760 mmHg[4] |

| Flash Point | 92.7 °C[4] |

| Density | 1.155 g/cm³[4] |

| Solubility | Almost transparent in Methanol.[4] |

| Storage Temperature | Room Temperature, Sealed in dry conditions.[4] Or 0 - 8 °C.[1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classifications and associated precautionary statements.

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2[2] |

| Serious Eye Damage/Eye Irritation | Category 2[2] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3[2] |

| Harmful if swallowed | Not explicitly categorized, but H302 is listed.[5] |

| May cause an allergic skin reaction | Not explicitly categorized, but H317 is listed.[5] |

Table 4: Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed.[5] |

| H315 | Causes skin irritation.[2][5] |

| H317 | May cause an allergic skin reaction.[5] |

| H319 | Causes serious eye irritation.[2][5] |

| H335 | May cause respiratory irritation.[2][5] |

| P261 | Avoid breathing dust/fumes.[5] |

| P264 | Wash all exposed external body areas thoroughly after handling.[5] |

| P270 | Do not eat, drink or smoke when using this product.[5] |

| P271 | Use only outdoors or in a well-ventilated area.[5] |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[7] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[8] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[6] The available acute toxicity data is presented below.

Table 5: Acute Toxicity Data

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |

| LD50 (Lethal dose, 50 percent kill) | Intravenous | Rodent - mouse | 180 mg/kg | Details of toxic effects not reported other than lethal dose value.[9] |

Handling, Storage, and Disposal

Safe Handling

To ensure safety when handling this compound, the following precautions should be observed:

-

Avoid all personal contact, including inhalation.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5]

-

Use in a well-ventilated area.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands thoroughly with soap and water after handling.[5]

-

Keep containers securely sealed when not in use.[5]

Storage

Proper storage is crucial to maintain the chemical's integrity and prevent accidents:

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[5]

-

Protect from physical damage and check regularly for leaks.[5]

-

Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[5][6]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[8] Do not let the product enter drains.[8]

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[5] Removal of contact lenses should only be done by skilled personnel.[5]

-

Skin Contact: Immediately remove all contaminated clothing and footwear. Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[5]

-

Inhalation: Remove the individual from the contaminated area to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

-

Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention. Urgent hospital treatment may be needed.[5]

Spill and Leak Procedures

-

Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding contact with skin and eyes. Use dry clean-up procedures to avoid generating dust. Place in a suitable, labeled container for disposal.[5]

-

Major Spills: Alert emergency services and advise personnel in the area of the hazard. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses. Recover the product wherever possible.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, the skin irritation potential of this chemical would be assessed using standardized methods such as those described in the OECD Test Guidelines.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method

This in vitro method is a replacement for the traditional in vivo rabbit skin irritation test.[4]

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[5] Skin irritation is identified by its ability to decrease cell viability below a defined threshold (≤ 50%).[1]

-

Methodology:

-

Tissue Preparation: Commercially available RhE models are equilibrated.[4]

-

Application of Test Substance: A fixed dose of this compound is applied to the surface of the epidermal model.[4]

-

Exposure and Incubation: After a defined exposure period, the tissues are rinsed and incubated.[4]

-

Viability Assessment: Cell viability is measured using a quantitative assay, such as the MTT assay, which measures the metabolic activity of viable cells.[4]

-

Classification: A reduction in cell viability to ≤ 50% compared to the negative control indicates that the substance is an irritant.[4]

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the in vivo procedure for assessing skin irritation and corrosion.

-

Principle: The test substance is applied in a single dose to the skin of an experimental animal, typically a rabbit. The degree of irritation is observed and scored at specified intervals.[8]

-

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the animal.[8]

-

Application of Test Substance: A dose of 0.5 mL of liquid or 500 mg of solid is applied to the test site under a gauze patch.[8]

-

Exposure: The patch is held in place with a semi-occlusive dressing for a specified duration, typically up to 4 hours.[5][8]

-

Observation and Scoring: After patch removal, the skin is examined for erythema and edema at specific time points (e.g., 60 minutes, 24, 48, and 72 hours).[8] The severity of the reactions is scored.

-

Visualizations

References

- 1. x-cellr8.com [x-cellr8.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ceuaics.ufba.br [ceuaics.ufba.br]

- 4. mbresearch.com [mbresearch.com]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. fishersci.com [fishersci.com]

- 7. Overview of animal test methods for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. This compound | CAS#:7051-16-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 1-Chloro-3,5-dimethoxybenzene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3,5-dimethoxybenzene is a versatile halogenated aromatic compound with significant applications in organic synthesis, particularly as a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1] Its unique substitution pattern, featuring a chlorine atom and two meta-directing methoxy (B1213986) groups, imparts specific reactivity that is valuable for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key chemical properties of this compound. Detailed experimental protocols for its synthesis are presented, along with a summary of its physical and spectral data. The role of this compound in medicinal chemistry and materials science is also highlighted, offering insights for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known by its synonyms 5-Chloro-1,3-dimethoxybenzene and 5-Chlororesorcinol dimethyl ether, is an organic compound with the chemical formula C₈H₉ClO₂.[2] It exists as a pale yellow to cream-white low melting solid.[1] The presence of both electron-donating methoxy groups and an electron-withdrawing chlorine atom on the benzene (B151609) ring makes it an interesting substrate for various chemical transformations, particularly electrophilic substitution reactions.[1] Its stability and compatibility with diverse reaction conditions have established it as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]

Discovery and History

While a definitive first synthesis of this compound is not readily apparent in contemporary literature databases, its structural simplicity suggests it was likely first prepared in the late 19th or early 20th century during the foundational period of organic chemistry. The Beilstein database, a comprehensive repository of organic compounds, lists it with the reference number 2327304, indicating its long-standing presence in the chemical literature.[3] The synthesis of related polychlorinated and polymethoxylated benzene derivatives was a subject of interest for understanding the directing effects of substituents in aromatic chemistry.

Historically, the synthesis of such compounds would have relied on classical methods of aromatic substitution. The development of more controlled and selective synthetic methodologies in the 20th century has led to the more efficient and specific preparation of this compound.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₂ | [2] |

| Molecular Weight | 172.61 g/mol | [2] |

| CAS Number | 7051-16-3 | [2] |

| Appearance | Pale yellow to cream white low melting solid | [1] |

| Melting Point | 32 - 38 °C | [1] |

| Boiling Point | 239.0 ± 20.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Solubility | Soluble in methanol (B129727) |

Table 2: Spectral Data of this compound

| Spectral Data Type | Key Features |

| ¹H NMR | Signals corresponding to methoxy protons and aromatic protons. |

| ¹³C NMR | Resonances for methoxy carbons and aromatic carbons, including the carbon attached to chlorine. |

| IR Spectroscopy | Characteristic peaks for C-O stretching (ether), C-Cl stretching, and aromatic C-H and C=C vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with isotopic pattern characteristic of a monochlorinated compound. |

Synthesis and Experimental Protocols

Several synthetic routes to this compound are plausible based on established organic chemistry principles. The most common approaches involve either the electrophilic chlorination of 1,3-dimethoxybenzene (B93181) or the nucleophilic aromatic substitution of a suitably substituted precursor.

Electrophilic Chlorination of 1,3-Dimethoxybenzene

The methoxy groups in 1,3-dimethoxybenzene are ortho-, para-directing. Direct chlorination would be expected to yield a mixture of products. However, by controlling the reaction conditions, the formation of the desired this compound can be favored.

Synthetic pathway via electrophilic chlorination.

Experimental Protocol (Adapted from analogous reactions):

-

Reaction Setup: To a solution of 1,3-dimethoxybenzene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C in an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1 equivalent) in the same solvent to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Nucleophilic Aromatic Substitution

An alternative approach involves the nucleophilic substitution of a chlorine atom in a dichlorinated precursor by a methoxide (B1231860) source. This method can be highly regioselective depending on the starting material.

Synthetic pathway via nucleophilic substitution.

Experimental Protocol (Adapted from analogous reactions):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dichloro-5-methoxybenzene (1 equivalent) in a suitable solvent such as methanol or N,N-dimethylformamide (DMF).

-

Addition of Reagent: Add sodium methoxide (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.

-

Reaction Monitoring: Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal, purify the residue by column chromatography or recrystallization to yield this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility stems from the ability to further functionalize the aromatic ring through reactions such as nitration, acylation, and metal-catalyzed cross-coupling reactions. The chlorine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, while the methoxy groups can be demethylated to reveal reactive hydroxyl functionalities. These transformations allow for the construction of complex scaffolds found in many pharmaceutical agents.

In materials science, this compound is utilized in the development of specialty polymers and resins, contributing to materials with enhanced thermal and chemical stability.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich history intertwined with the development of organic synthesis. While its initial discovery is not prominently documented, its continued use in modern research and development underscores its importance. The synthetic protocols outlined in this guide, derived from established chemical principles, provide a practical framework for its preparation. The comprehensive data presented will be a useful resource for researchers and professionals engaged in the fields of drug discovery, medicinal chemistry, and materials science, facilitating the innovative application of this important building block.

References

Chemical Reactivity Profile of 1-Chloro-3,5-dimethoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3,5-dimethoxybenzene is a versatile aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its chemical reactivity is characterized by the interplay of the electron-donating methoxy (B1213986) groups and the electron-withdrawing, yet weakly deactivating, chloro substituent. This guide provides a comprehensive overview of the chemical reactivity profile of this compound, detailing its behavior in various organic transformations, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and the formation of organometallic reagents. This document is intended to serve as a technical resource, providing detailed experimental protocols and quantitative data to facilitate its application in research and development.

Physicochemical Properties

This compound is a white to yellow or pink crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO₂ | [3] |

| Molecular Weight | 172.61 g/mol | [3] |

| Melting Point | 34-36 °C | [4] |

| Boiling Point | 239.0 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 112.2 ± 0.0 °C | [4] |

| Solubility | Soluble in methanol. | [2] |

| Appearance | White to yellow or pink crystalline powder. | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of its key spectroscopic data is provided below.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Mass Spectrometry | Spectral data available. |

| IR Spectroscopy | Spectral data available. |

Chemical Reactivity

The reactivity of this compound is governed by the directing effects of its substituents. The two methoxy groups are strong activating, ortho, para-directing groups for electrophilic aromatic substitution. The chloro group is a deactivating, ortho, para-directing group. The combined effect of these substituents dictates the regioselectivity of its reactions.

Electrophilic Aromatic Substitution

The electron-rich nature of the benzene (B151609) ring, due to the two methoxy groups, makes this compound highly susceptible to electrophilic aromatic substitution.[1] Substitution is expected to occur at the positions ortho and para to the methoxy groups and ortho to the chloro group.

Halogenation of aromatic compounds can be achieved using N-halosuccinimides. For instance, chlorination can be carried out with N-chlorosuccinimide (NCS) in the presence of a catalyst.[5][6]

Experimental Protocol: General Procedure for Chlorination with N-Chlorosuccinimide (NCS)

-

To a solution of the aromatic compound in a suitable solvent such as acetonitrile, add PhSSPh (0.3 equiv) followed by NCS (3.0 equiv).

-

Stir the solution at room temperature for the appropriate time (e.g., 3-24 hours).[5]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction mixture is typically subjected to an aqueous workup, followed by extraction with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

Note: This is a general procedure and the specific conditions for this compound may require optimization.

Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid.[7][8] The reaction with highly activated systems like 1,3,5-trimethoxybenzene (B48636) can lead to multiple nitration products and requires careful control of reaction conditions.[9]

Experimental Protocol: General Procedure for Nitration

-

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of the aromatic compound and a solvent to 0 °C.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at a low temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice and water.

-

Collect the precipitated product by filtration, wash with water until neutral, and dry.

-

Purify the crude product by recrystallization.

Note: This is a general procedure and the specific conditions for this compound may require optimization to control regioselectivity and prevent over-nitration.

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12] The high reactivity of dimethoxybenzene derivatives can lead to diacylation, which can be mitigated by using the acylating agent as the limiting reagent and maintaining low reaction temperatures.[13]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous AlCl₃ in a dry solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C), slowly add the acyl chloride.

-

After stirring for a short period, add a solution of this compound in the same solvent dropwise, maintaining the low temperature.

-

Allow the reaction to proceed at low temperature or warm to room temperature and stir for a specified time.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, and dry over an anhydrous salt.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Note: A stoichiometric amount of the Lewis acid is required as it complexes with the ketone product.[13]

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent on this compound allows it to participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add the aryl chloride (1.0 equiv), arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane).

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Table 3: Example of Suzuki-Miyaura Coupling with an Aryl Chloride

| Aryl Chloride | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-chloro-3-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ (2.0 equiv) | MeOH | 80 | 12 | 96 | [14] |

The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[15]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a degassed solution of the aryl halide and a terminal alkyne in a suitable solvent (e.g., triethylamine, THF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).

-

Stir the reaction mixture at room temperature or elevated temperature under an inert atmosphere until the starting material is consumed.

-

After completion, filter the reaction mixture, remove the solvent, and purify the product by column chromatography.

Table 4: Example of Sonogashira Coupling

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aryl Iodide | Phenylacetylene | Pd/CuFe₂O₄ (3 mol%) | (in catalyst) | K₂CO₃ | EtOH | 70 | Appropriate | High |

Note: This example uses a specific heterogeneous catalyst; conditions may vary with other catalyst systems.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[16][17]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine the aryl chloride, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, RuPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄) in a dry solvent (e.g., toluene, dioxane).

-

Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) for the specified time.

-

Cool the reaction to room temperature, dilute with a suitable solvent, and filter.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Formation of Organometallic Reagents

The carbon-chlorine bond in this compound can be utilized to form organometallic reagents, such as Grignard or organolithium species, which are powerful nucleophiles for carbon-carbon bond formation.

Grignard reagents are prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[18] The formation of a Grignard reagent from an aryl chloride is generally more challenging than from the corresponding bromide or iodide and may require activation of the magnesium.

Experimental Protocol: General Procedure for Grignard Reagent Formation

-

In a flame-dried flask under an inert atmosphere, place magnesium turnings.

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.

-

Add a small portion of a solution of this compound in dry THF or diethyl ether.

-

Initiate the reaction by gentle heating if necessary.

-

Once the reaction starts, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting Grignard reagent can be used in subsequent reactions with electrophiles.

The methoxy groups in this compound can act as directing groups for ortho-lithiation.[19][20] This reaction involves the deprotonation of the aromatic ring at the position ortho to the methoxy group by a strong organolithium base, such as n-butyllithium or sec-butyllithium. The resulting aryllithium species can then react with various electrophiles. The chloro substituent may also influence the regioselectivity of this process.

Experimental Protocol: General Procedure for Directed ortho-Metalation

-

To a solution of this compound in a dry ethereal solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C) under an inert atmosphere, add a solution of an alkyllithium reagent (e.g., n-BuLi) dropwise.

-

Stir the mixture at low temperature for a specified time to allow for the formation of the aryllithium species.

-

Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) at low temperature.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography or other suitable methods.

Safety Information

This compound is classified as an irritant. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound exhibits a rich and versatile chemical reactivity profile. The presence of both activating methoxy groups and a reactive chloro group allows for a wide range of transformations, making it a valuable building block in organic synthesis. This guide has provided an overview of its key reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and the formation of organometallic reagents, along with general experimental protocols. Researchers and drug development professionals can leverage this information to effectively utilize this compound in the design and synthesis of novel molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C8H9ClO2 | CID 81502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:7051-16-3 | Chemsrc [chemsrc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]

- 8. kbr.com [kbr.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. Directed Ortho Metalation [organic-chemistry.org]

- 20. Directed ortho metalation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Chloro-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 1-chloro-3,5-dimethoxybenzene, a versatile aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document outlines the theoretical basis for the reactivity and regioselectivity of this molecule, alongside detailed experimental protocols for key electrophilic substitution reactions, adapted from established procedures for structurally similar compounds.

Core Concepts: Reactivity and Regioselectivity

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the electronic effects of its substituents: two methoxy (B1213986) groups (-OCH₃) and one chloro group (-Cl).

-

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directing. Their activating nature stems from the electron-donating resonance effect of the oxygen lone pairs, which increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack.

-

Chloro Group (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect. However, like the methoxy groups, it possesses lone pairs that can be donated through resonance, making it an ortho, para-director.

In polysubstituted benzene rings, the directing effects of the substituents are combined. When an activating group and a deactivating group are present, the activating group's directing effect generally dominates. In the case of this compound, the two strongly activating methoxy groups will dictate the position of electrophilic attack.

The potential sites for electrophilic attack on this compound are positions 2, 4, and 6.

-

Positions 2 and 6: These are ortho to one methoxy group and meta to the other, and also ortho to the chloro group.

-

Position 4: This is para to the chloro group and ortho to both methoxy groups.

Given that position 4 is activated by both methoxy groups, it is the most electron-rich and, therefore, the most likely site for electrophilic substitution. Substitution at positions 2 and 6 is also possible but is expected to be less favored due to being ortho to only one of the strongly activating methoxy groups and also subject to potential steric hindrance from the adjacent chloro and methoxy groups.

Key Electrophilic Substitution Reactions

While specific quantitative data for this compound is not extensively available in the literature, the following sections provide detailed experimental protocols adapted from reactions with structurally similar and highly activated aromatic compounds. The expected major products are predicted based on the directing effects discussed above.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Given the high activation of the substrate, mild nitrating agents are recommended to avoid over-reaction and side product formation.

Expected Major Product: 1-Chloro-3,5-dimethoxy-2-nitrobenzene and 1-Chloro-3,5-dimethoxy-4-nitrobenzene. Due to the strong activation at the 4-position, 1-chloro-3,5-dimethoxy-4-nitrobenzene is expected to be the major isomer.

Experimental Protocol (Adapted from the nitration of 1,3,5-trimethoxybenzene):

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent such as acetic acid or dichloromethane, and cool the mixture to 0°C in an ice bath.

-

Nitrating Agent Preparation: In a separate flask, prepare a nitrating mixture by cautiously adding nitric acid to acetic anhydride (B1165640) at 0°C.

-

Reaction: Slowly add the nitrating mixture to the solution of this compound while maintaining the temperature at 0°C.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-